molecular formula C14H20O4 B6306639 (2S)-2-(2-Methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol CAS No. 2131091-23-9

(2S)-2-(2-Methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol

Cat. No.: B6306639
CAS No.: 2131091-23-9
M. Wt: 252.31 g/mol
InChI Key: DBNLRXIWDMHQDJ-CQSZACIVSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (phenyl) and ether (R-O-R’) groups, as well as an alcohol (R-OH) group. The tetrahydropyran ring introduces a cyclic ether (or oxane) structure. The “(S)” designation refers to the specific arrangement of these groups in three-dimensional space, following the Cahn-Ingold-Prelog priority rules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ether and alcohol functional groups. For example, under acidic conditions, ethers can undergo cleavage reactions. The alcohol group could potentially be oxidized to form a carbonyl compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an alcohol group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Diversity-Oriented Synthesis

In the realm of scientific research, the compound (S)-2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol and its structural derivatives have been explored for diverse synthetic applications. One notable study delves into the diversity-oriented synthesis of a library of substituted tetrahydropyrans using oxidative carbon-hydrogen bond activation and click chemistry. This approach yielded a variety of non-natural compounds with potential for screening against diverse biological targets (Zaware et al., 2011).

Novel Synthesis Methods

Furthermore, innovative methods have been developed for the synthesis of p-aminobenzoic acid diamides based on related structural analogs of the compound . These methods involve a series of reactions leading to the formation of diamides, showcasing the compound's utility in synthetic organic chemistry (Agekyan & Mkryan, 2015).

Unusual Reaction Pathways

The compound and its analogs have also been noted for their participation in unusual reaction pathways. For instance, in the synthesis of certain dienones, the compound underwent an unexpected tandem sequence of reactions, demonstrating its role in facilitating complex chemical transformations (Khatri & Samant, 2015).

Structural and Functional Insights

Research has not only focused on the synthetic aspects but also on understanding the structural and functional aspects of the compound and its derivatives. Studies involving X-ray powder diffraction data have provided valuable insights into the molecular structure, facilitating its use in further synthetic applications, such as the synthesis of the anticoagulant apixaban (Wang et al., 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “(S)-2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in fields like medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14-15H,6-10H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNLRXIWDMHQDJ-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](CO)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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